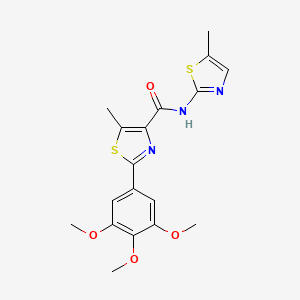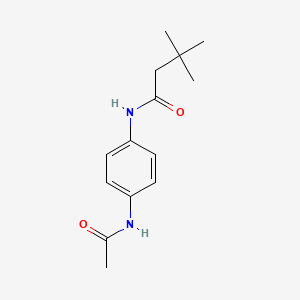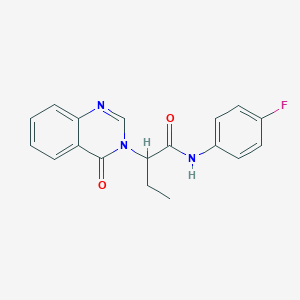
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by its complex structure, which includes multiple functional groups and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioureas.
Introduction of the trimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the carboxamide group: This can be done through amide bond formation using carboxylic acids and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the thiazole ring.
Reduction: Reduction reactions may target the carboxamide group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Biology
Biological activity: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug development: The compound may serve as a lead compound for the development of new pharmaceuticals.
Industry
Material science: Thiazole derivatives can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Other compounds containing the thiazole ring, such as 2-aminothiazole, 2-mercaptothiazole.
Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group, such as trimethoprim.
Uniqueness
The uniqueness of 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide lies in its specific combination of functional groups and its potential biological activities. Its complex structure may confer unique properties that are not found in simpler thiazole or trimethoxyphenyl derivatives.
Properties
Molecular Formula |
C18H19N3O4S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H19N3O4S2/c1-9-8-19-18(26-9)21-16(22)14-10(2)27-17(20-14)11-6-12(23-3)15(25-5)13(7-11)24-4/h6-8H,1-5H3,(H,19,21,22) |
InChI Key |
SCGXEKFHHCQVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C(SC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorobenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11158234.png)
![N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-valine](/img/structure/B11158242.png)
![1-[4-(dipropylsulfamoyl)phenyl]-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11158244.png)

![3-[(2-ethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B11158256.png)
![N-[3-(dimethylamino)propyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11158259.png)
![ethyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B11158270.png)
![Ethyl 4-methyl-2-[(3-methylbutanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11158278.png)

![6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11158287.png)
![ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11158300.png)
![4-methyl-3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11158307.png)
![3-(4-fluorophenyl)-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-2-one](/img/structure/B11158316.png)

